1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene
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Overview
Description
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C17H19ClO3 It is a derivative of benzene, featuring a chloro group, two ethoxy groups, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethylbenzene, which undergoes chlorination to introduce the chloro group at the 1-position.
Etherification: The chlorinated intermediate is then subjected to etherification with 2-(4-methoxyphenoxy)ethanol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Solvents like toluene or dichloromethane are commonly used to facilitate the reactions, and purification is achieved through techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ethoxy groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified ethoxy derivatives.
Scientific Research Applications
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene involves its interaction with specific molecular targets. The chloro and methoxyphenoxy groups can interact with enzymes or receptors, modulating their activity. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
- 1-chloro-2-(4-methoxyphenoxy)-3-methyl-5-nitrobenzene
Uniqueness
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields of research.
Properties
IUPAC Name |
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-10-16(18)17(11-13(12)2)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBWDXZUBYEWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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